Manganese(III) acetate

Vue d'ensemble

Description

Synthesis Analysis

Manganese(III) acetate serves as a catalyst in allylic oxidation processes, showing excellent regioselectivity and chemoselectivity. This property allows for the transformation of simple alkenes into corresponding enones under specific atmospheric conditions, demonstrating its utility in creating bioactive compounds and functional group compatibility (Shing et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound complexes often involves a triangular arrangement of manganese ions, showcasing a central oxido bridge and various ligands. These structures are pivotal in understanding the magnetic properties and the ligand influence on the Mn3(μ3-O) core, as evidenced in studies of mononuclear manganese(III) complexes (Viciano‐Chumillas et al., 2008).

Chemical Reactions and Properties

This compound mediates a wide range of reactions, from oxidative radical cyclizations leading to the synthesis of complex molecules with high stereocontrol to facilitating cycloadditions under solvent-free conditions. Its role in generating α-oxo- and α,α-dioxoalkyl radicals highlights its regio-, chemo-, and stereoselective capabilities in organic synthesis (Logan et al., 2012).

Physical Properties Analysis

The synthesis and study of this compound complexes also shed light on their physical properties, such as magnetic susceptibility and crystal structure. These properties are essential for understanding the compound's behavior in various chemical environments and for designing new materials with specific magnetic characteristics.

Chemical Properties Analysis

This compound is known for its catalytic efficiency in promoting free-radical reactions, enabling the synthesis of a wide array of organic compounds. It exhibits a broad utility in organic synthesis, including the formation of C-P bonds, and serves as a powerful tool for the oxidation, addition, and cyclization reactions under mild conditions, showcasing its versatility and efficacy in modern synthetic chemistry (Mondal & Bora, 2013).

Applications De Recherche Scientifique

Selective Oxidation of Carbonyl Compounds : Manganese(III) acetate is used for the selective oxidation of carbonyl compounds, such as aldehydes, ketones, acids, diketones, keto esters, and diesters. This process is highly selective at both initiation and functionalization steps, generating α-oxo- and α,α-dioxoalkyl radicals with high regio-, chemo-, and stereoselectivities (Melikyan, 1993).

Allylic Oxidation of Alkenes : It catalyzes the allylic oxidation of alkenes to enones, demonstrating excellent regioselectivity and chemoselectivity. This method has been applied to Delta(5)-Steroids and simple alkenes, producing bioactive compounds and enones respectively (Shing, Yeung, & Su, 2006).

Synthesis of Carbohydrate-Based Butyrolactones : this compound enables the direct synthesis of diverse arrays of [4.3.0] bicyclic carbohydrate-based γ-lactone building blocks from glycals, with high regio- and stereoselectivity (Yousuf, Mukherjee, & Taneja, 2011).

Oxidative Radical Cyclizations : It mediates oxidative radical cyclizations to synthesize cyclopentane-lactones with densely functionalized and sterically congested structures. These lactones often contain vicinal all-carbon quaternary stereocenters and are formed with high levels of stereocontrol (Logan, Parker, Hallside, & Burton, 2012).

Epoxidation of Olefins : It is used as a catalyst for the epoxidation of various olefins with molecular oxygen/pivalaldehyde as an oxidant. This reaction shows high yields and stereodependence, and regioselectivity in the epoxidation of certain substrates like limonene (Ravikumar, Barbier, Bégué, & Bonnet-Delpon, 1998).

Formation of Organophosphorus Compounds : It assists in free radical additions to organic compounds for obtaining organophosphorus compounds. Different types of P-centered radicals are formed based on the phosphorus reagent used, leading to a variety of phosphorylated products (Biçer, 2021).

Mécanisme D'action

Target of Action

Manganese(III) acetate primarily targets organic compounds , promoting their functionalization . It guides the synthesis of important and complex molecules, such as propellanes, quinolinones, 1,2-dioxalanes, and others . It also targets alkenes, which it can oxidize in the presence of acetic acid to form lactones .

Mode of Action

This compound acts as a one-electron oxidant . It interacts with its targets (e.g., alkenes) via the addition of acetic acid, leading to the formation of lactones . This process is thought to proceed via the formation of a •CH2CO2H radical intermediate , which then reacts with the alkene, followed by additional oxidation steps and finally ring closure .

Biochemical Pathways

This compound mediates oxidative free-radical reactions . It promotes carbon–carbon and carbon–oxygen bond-forming reactions, leading to the synthesis of various organic compounds . It also initiates carbon–phosphorus bond formation reactions, involving both phosphonyl and phosphinoyl radicals .

Pharmacokinetics

It’s worth noting that the compound is soluble in acetic acid and water , which could influence its bioavailability.

Result of Action

The action of this compound results in the synthesis of important and complex molecules . For instance, it can lead to the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the absence of added acetic acid, the reaction is relatively slow and yields mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the this compound goes into solution and oxidizes the primary ketone-adduct radical .

Safety and Hazards

Manganese(III) acetate may cause damage to organs (Brain) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Manganese(III) acetate mediated radical reactions have become increasingly important in organic synthesis within the last two decades . This progress has clearly changed the traditional idea of free-radical reactions being “extremely uncontrollable”, thereby allowing chemists to deal with free radicals in a more accurate and controlled way .

Propriétés

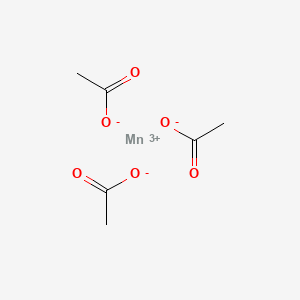

IUPAC Name |

manganese(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSBSUVHXDIAEY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244030 | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

993-02-2 | |

| Record name | Manganese(III) acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(3+) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)